N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(4-NITROPHENYL)THIOUREA
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Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a benzoyl group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Benzoylation: The brominated pyrazole is reacted with benzoyl chloride to introduce the benzoyl group.
Thiourea Formation: Finally, the benzoylated pyrazole is reacted with 4-nitrophenyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiourea linkage can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonyl derivatives.
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.
Material Properties: The electronic structure of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-METHYLPHENYL)THIOUREA
- N-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(4-NITROPHENYL)THIOUREA is unique due to the presence of both a brominated pyrazole ring and a nitrophenyl thiourea linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3S/c19-14-9-20-23(11-14)10-12-1-3-13(4-2-12)17(25)22-18(28)21-15-5-7-16(8-6-15)24(26)27/h1-9,11H,10H2,(H2,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBSIBPDMDFVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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